molecular formula C17H14BrNO3 B3472576 Methyl 5-bromo-2-cinnamamidobenzoate

Methyl 5-bromo-2-cinnamamidobenzoate

Cat. No.: B3472576
M. Wt: 360.2 g/mol
InChI Key: QAYSGPMREDLWBY-JXMROGBWSA-N
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Description

Methyl 5-bromo-2-cinnamamidobenzoate is a benzoate ester derivative characterized by a bromine substituent at the 5-position of the benzene ring and a cinnamamido group (-NH-C(Ph)CH₂) at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to its structural features, which may influence biological activity, solubility, and reactivity.

Properties

IUPAC Name

methyl 5-bromo-2-[[(E)-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c1-22-17(21)14-11-13(18)8-9-15(14)19-16(20)10-7-12-5-3-2-4-6-12/h2-11H,1H3,(H,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYSGPMREDLWBY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-cinnamamidobenzoate typically involves multiple steps. One common method starts with the bromination of 2-cinnamamidobenzoic acid to introduce the bromine atom at the 5th position. This is followed by esterification with methanol to form the methyl ester. The reaction conditions often involve the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron (III) bromide. The esterification step usually requires an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for bromination and esterification can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-cinnamamidobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The cinnamamide group can be oxidized to form corresponding carboxylic acids or reduced to form amines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of 5-amino-2-cinnamamidobenzoate or 5-thio-2-cinnamamidobenzoate.

    Oxidation: Formation of 5-bromo-2-cinnamamidobenzoic acid.

    Reduction: Formation of 5-bromo-2-cinnamamidobenzylamine.

    Hydrolysis: Formation of 5-bromo-2-cinnamamidobenzoic acid.

Scientific Research Applications

Methyl 5-bromo-2-cinnamamidobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-cinnamamidobenzoate involves its interaction with specific molecular targets. The bromine atom and the cinnamamide group can participate in various binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Methyl 5-bromo-2-cinnamamidobenzoate, enabling comparative analysis of their physicochemical and synthetic properties:

Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate

  • Structure: Features a methylsulfonylamino (-N(SO₂Me)Me) group at the 2-position instead of cinnamamido.
  • Molecular Formula: C₁₁H₁₃BrNO₄S.
  • Molecular Weight : 359.20 g/mol.
  • Crystal structure analysis (Acta Crystallographica) reveals planar geometry with intermolecular C-H···O hydrogen bonds, suggesting higher crystallinity .

Ethyl 2-amino-3-bromo-5-methylbenzoate

  • Structure: Ethyl ester with amino (-NH₂) and bromo substituents at positions 2 and 3, respectively.
  • Molecular Formula: C₁₀H₁₂BrNO₂.
  • Molecular Weight : 266.12 g/mol.
  • Key Differences: The amino group enhances basicity and hydrogen-bonding capacity, increasing water solubility relative to the cinnamamido derivative. Ethyl ester vs. methyl ester: Longer alkyl chain may improve lipid membrane permeability but reduce metabolic stability .

Methyl 5-amino-2-morpholinobenzoate

  • Structure: Contains a morpholino (tetrahydropyran-N-) group at the 2-position and an amino group at the 5-position.
  • Molecular Formula : C₁₂H₁₆N₂O₃.
  • Molecular Weight : 236.27 g/mol.
  • Amino group at the 5-position offers a site for further functionalization, unlike the bromine in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound Br (5), Cinnamamido (2) C₁₇H₁₄BrNO₃ 360.21* Bromine, cinnamamido, methyl ester High lipophilicity, π-π interactions
Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate Br (5), Methylsulfonylamino (2) C₁₁H₁₃BrNO₄S 359.20 Sulfonyl, methyl ester Electron-withdrawing, crystalline stability
Ethyl 2-amino-3-bromo-5-methylbenzoate NH₂ (2), Br (3), Me (5) C₁₀H₁₂BrNO₂ 266.12 Amino, ethyl ester Enhanced solubility, synthetic versatility
Methyl 5-amino-2-morpholinobenzoate NH₂ (5), Morpholino (2) C₁₂H₁₆N₂O₃ 236.27 Morpholino, methyl ester Improved bioavailability, hydrogen bonding

Research Findings and Implications

  • Structural Similarity and Biological Activity: As per , structural analogs with shared scaffolds (e.g., benzoate esters) may exhibit similar biological targets due to conserved pharmacophoric features. However, substituents like bromine (electron-deficient) vs. amino (electron-rich) can drastically alter binding affinities .
  • Synthetic Utility: The cinnamamido group in this compound offers a site for conjugation or cyclization reactions, distinguishing it from sulfonyl or morpholino derivatives, which are more inert .
  • Analytical Methods: Techniques like spectrofluorometry and tensiometry () could be applied to compare critical micelle concentrations (CMCs) of amphiphilic derivatives, though this is less relevant for non-surfactant compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-bromo-2-cinnamamidobenzoate
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Methyl 5-bromo-2-cinnamamidobenzoate

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